

# Spectroscopic Profile of (2-Aminopyridin-3-yl)boronic acid: A Technical Guide

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## Compound of Interest

Compound Name: (2-Aminopyridin-3-yl)boronic acid

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This technical guide provides a summary of available spectroscopic data for the compound **(2-Aminopyridin-3-yl)boronic acid**. While experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data are not readily available in public databases, this document presents predicted mass spectrometry (MS) data to aid in the characterization of this molecule. Furthermore, generalized experimental protocols for the acquisition of NMR, IR, and MS data for similar aromatic boronic acid compounds are detailed to guide researchers in their analytical workflows.

## Spectroscopic Data Summary

Due to the limited availability of public experimental data for **(2-Aminopyridin-3-yl)boronic acid**, the following tables summarize the predicted mass spectrometry data.

### Table 1: Predicted Mass Spectrometry Data for (2-Aminopyridin-3-yl)boronic acid

Adduct Ion	Predicted m/z
[M+H] <sup>+</sup>	139.06734
[M+Na] <sup>+</sup>	161.04928
[M-H] <sup>-</sup>	137.05278
[M+NH <sub>4</sub> ] <sup>+</sup>	156.09388
[M+K] <sup>+</sup>	177.02322
[M+H-H <sub>2</sub> O] <sup>+</sup>	121.05732
[M+HCOO] <sup>-</sup>	183.05826
[M+CH <sub>3</sub> COO] <sup>-</sup>	197.07391

Data sourced from computational predictions.[\[1\]](#)

Note: Experimental <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR data for **(2-Aminopyridin-3-yl)boronic acid** are not available in the public domain at the time of this publication. Researchers are advised to acquire this data experimentally for definitive structural confirmation.

## Experimental Protocols

The following are generalized methodologies for obtaining spectroscopic data for aromatic boronic acids like **(2-Aminopyridin-3-yl)boronic acid**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard method for acquiring NMR spectra of boronic acid compounds involves dissolving the sample in a suitable deuterated solvent.

- **Sample Preparation:** A sample of **(2-Aminopyridin-3-yl)boronic acid** would be dissolved in a deuterated solvent such as DMSO-d<sub>6</sub> or CDCl<sub>3</sub>.
- **Instrumentation:** The spectra would be recorded on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
- **Data Acquisition:**

- $^1\text{H}$  NMR: Standard acquisition parameters would be used to obtain the proton NMR spectrum.
- $^{13}\text{C}$  NMR: A proton-decoupled  $^{13}\text{C}$  NMR spectrum would be acquired to determine the chemical shifts of the carbon atoms.
- $^{11}\text{B}$  NMR: This technique is particularly useful for characterizing boronic acids and would be used to observe the boron atom.[\[2\]](#)
- Data Referencing: Chemical shifts for  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically referenced to the residual solvent peak.

## Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying functional groups within a molecule.

- Sample Preparation: The spectrum can be obtained using a solid sample prepared as a KBr pellet.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer would be used to record the spectrum.
- Data Acquisition: The spectrum would be recorded over the mid-infrared range (typically  $4000\text{--}400\text{ cm}^{-1}$ ). Key vibrational bands to note for this compound would include O-H stretching of the boronic acid, N-H stretching of the amine, B-O stretching, and aromatic C-H and C=C stretching.[\[3\]](#)

## Mass Spectrometry (MS)

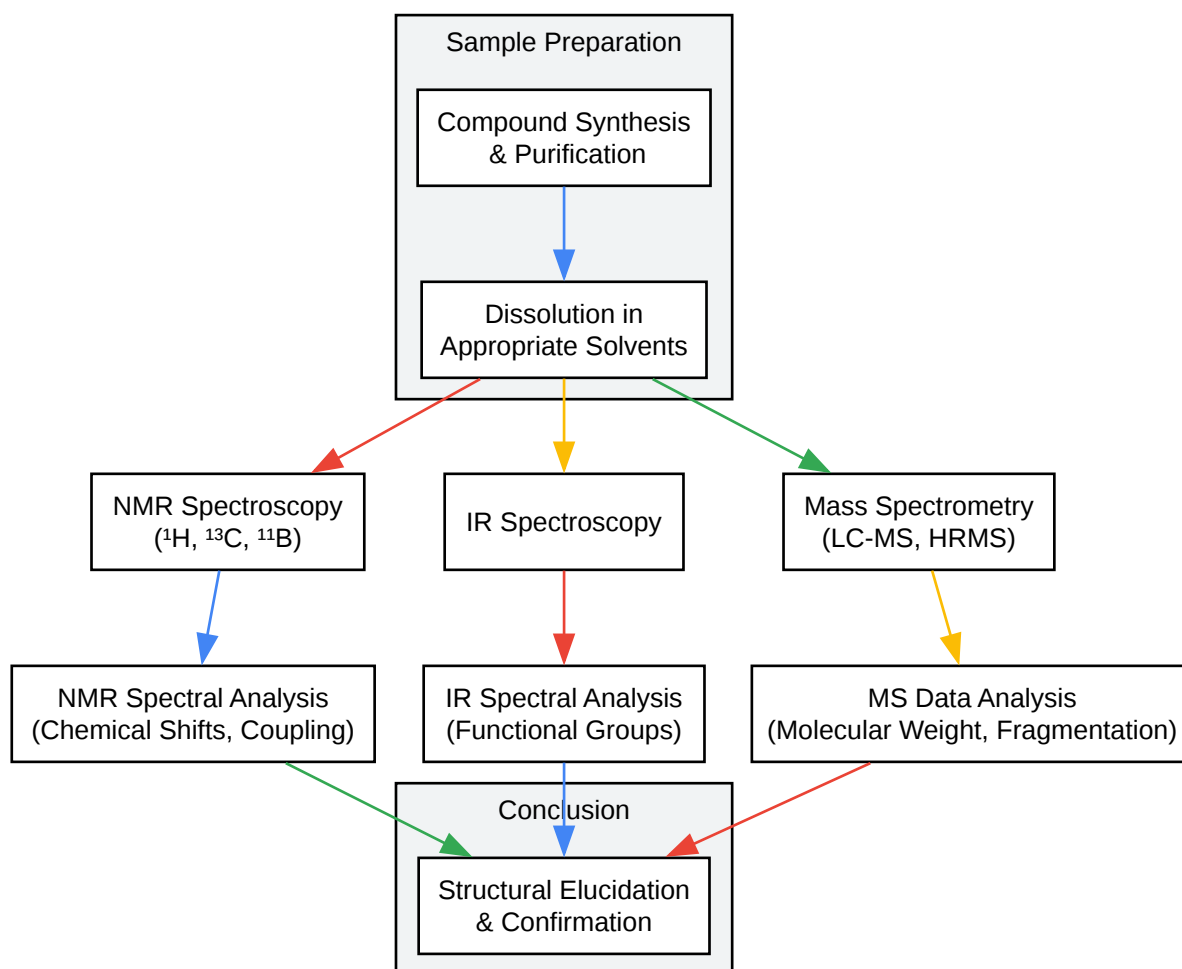
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight.

- Sample Preparation: The sample would be dissolved in a suitable solvent, such as methanol or acetonitrile.
- Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is commonly used.

- **Data Acquisition:** The analysis can be performed in both positive and negative ion modes to observe different adducts. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, which is crucial for confirming the elemental composition.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or uncharacterized compound like **(2-Aminopyridin-3-yl)boronic acid**.



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Caption: General workflow for spectroscopic analysis.

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## References

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